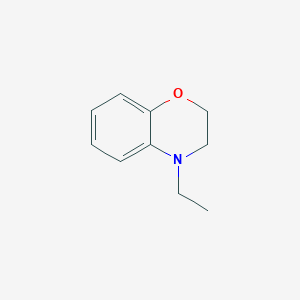
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a pyridin-2-yl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between a suitable cyclobutanone derivative and a pyridine-containing nitrile under basic conditions. For example, the reaction of 2-pyridinecarbonitrile with a cyclobutanone derivative in the presence of a base such as sodium ethoxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
化学反応の分析
Types of Reactions: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Oxo-1-(pyridin-2-yl)cyclobutanecarbonitrile.
Reduction: 3-Hydroxy-1-(pyridin-2-yl)cyclobutanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
類似化合物との比較
3-Hydroxy-1-(pyridin-3-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 3-position.
3-Hydroxy-1-(pyridin-4-yl)cyclobutanecarbonitrile: Similar structure but with the pyridine ring attached at the 4-position.
3-Hydroxy-1-(pyridin-2-yl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile is unique due to the specific positioning of the pyridine ring and the presence of both hydroxyl and nitrile functional groups on a cyclobutane ring. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-hydroxy-1-pyridin-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4,8,13H,5-6H2 |
InChIキー |
RJLPGXWGDRGMBU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C#N)C2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyridine, 2-[2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B8680468.png)





![N-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-2-imine](/img/structure/B8680544.png)




